3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-15-5-2-4-14(12-15)19-17(21)18-9-7-13(8-10-20)16-6-3-11-23-16/h2-6,11-13,20H,7-10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJOACPFIOWSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea can be achieved through multiple synthetic routes. One common method involves the condensation of a thiophene derivative with a methoxyphenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, potentially inhibiting or activating certain enzymes or receptors. The hydroxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and methoxyphenyl ureas. Compared to these compounds, 3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
- 2-Butylthiophene
- 2-Octylthiophene
- Methoxyphenyl urea derivatives .
Biological Activity
3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and recent research findings.
Synthesis
The synthesis of this compound typically involves several organic reactions. The process generally starts with the preparation of a thiophene derivative, followed by the introduction of the hydroxy group through hydroxylation. The urea linkage is formed via the reaction of an isocyanate with an amine derived from 3-methoxyphenol.
Biological Activity
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have indicated that thiourea and urea derivatives, including this compound, possess significant anticancer properties. For instance, a structure-activity relationship (SAR) study revealed that derivatives with similar structures inhibited cancer cell proliferation effectively. The IC50 values for related compounds ranged from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells .
Antibacterial Properties
Research has demonstrated that compounds containing thiourea moieties exhibit antibacterial activity against several pathogens. For example, derivatives tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL . This suggests that this compound may also exhibit similar antibacterial effects.
Anti-inflammatory Effects
Thiourea derivatives have been noted for their anti-inflammatory properties. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity could be attributed to the compound's ability to modulate signaling pathways involved in inflammatory responses.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The urea group can interact with enzyme active sites, potentially inhibiting their function.
- Receptor Binding : The unique structure allows for binding to various receptors, which may modulate cellular signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar thiourea derivatives is presented below:
| Compound Name | Structure | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|---|
| Compound A | Structure A | 7 - 20 | 0.06 |
| Compound B | Structure B | 3 - 14 | 0.03 |
| This compound | Proposed Structure | TBD | TBD |
Case Studies
- Anticancer Evaluation : A recent study evaluated the anticancer potential of various thiourea derivatives against human leukemia cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values reaching as low as 1.50 µM .
- Antibacterial Testing : In another study focused on antibacterial activity, derivatives were tested against a panel of pathogenic bacteria, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
